

Technical Guide: Structural Analysis & Application of Bis(2-methoxyphenyl)phosphine

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Compound of Interest

Compound Name: *Bis(2-methoxyphenyl)phosphine*

CAS No.: 10177-79-4

Cat. No.: B161851

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Executive Summary

Bis(2-methoxyphenyl)phosphine (often abbreviated as

) represents a specialized class of secondary phosphines characterized by significant steric bulk and potential hemilability. Unlike simple diarylphosphines (e.g.,

), the ortho-methoxy substituents introduce a "hard" oxygen donor functionality alongside the "soft" phosphorus center, creating a hybrid ligand architecture essential for adaptive catalysis.

This guide details the structural characterization, synthesis, and handling of

. It addresses the specific challenges of crystallizing air-sensitive secondary phosphines and interpreting their lattice parameters in the context of ligand design for transition metal catalysis (e.g., Pd-catalyzed cross-couplings).

Chemical Architecture & Significance

The Ortho-Methoxy Effect

The defining feature of this molecule is the proximity of the methoxy (

) group to the phosphorus center. This structural motif dictates two critical behaviors:

- Hemilability: The ether oxygen can weakly coordinate to a metal center and then dissociate to open a vacant site for substrate binding. This "on-off" mechanism stabilizes reactive intermediates.

- Steric Protection: The ortho substituents increase the Tolman cone angle (

) significantly compared to diphenylphosphine, protecting the metal center from oxidation or catalyst deactivation.

Electronic Profile

- Phosphorus Center: Pyramidal geometry with a lone pair available for

-donation.

- Aryl Rings: Electron-rich (due to

effect of OMe), making the phosphorus more basic and a stronger

-donor than

Synthesis & Purification Protocol

Safety Warning: Secondary phosphines are susceptible to rapid oxidation and can be pyrophoric. All manipulations must occur under an inert atmosphere (Argon/Nitrogen) using Schlenk or glovebox techniques.

Synthetic Route: The Oxide-Reduction Strategy

Direct synthesis via chlorophosphines can be difficult to purify. The industry-standard protocol involves synthesizing the air-stable phosphine oxide first, purifying it, and then reducing it to the phosphine.

Step 1: Grignard Formation & Phosphinylation

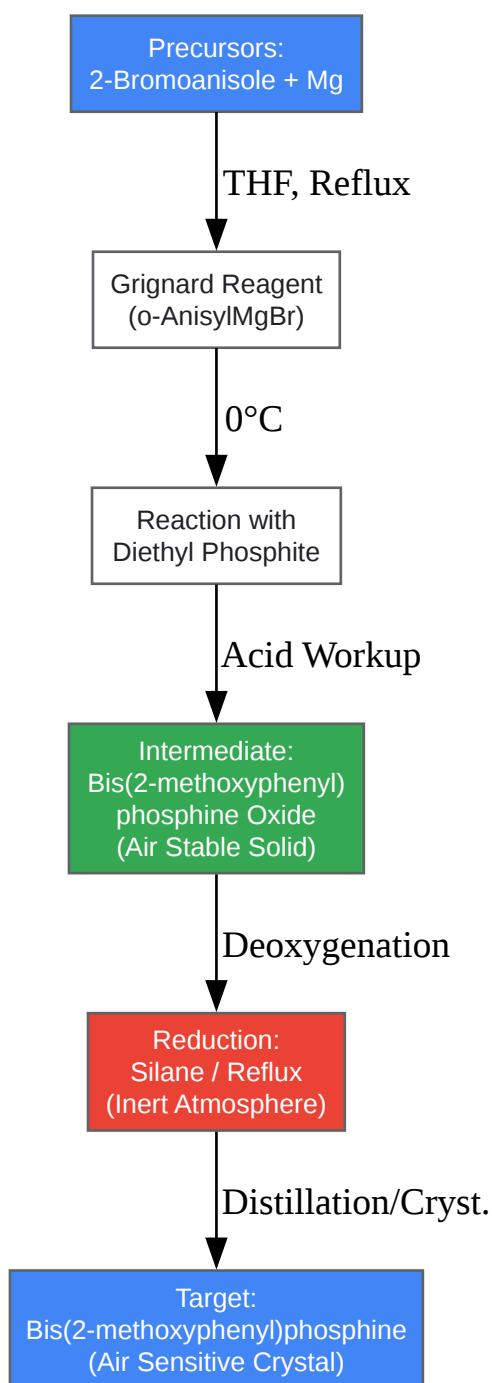
- Activation: Activate Magnesium turnings (1.2 eq) with iodine in dry THF.

- Addition: Dropwise add 2-bromoanisole (1.0 eq) to maintain gentle reflux.
- Phosphinylation: Cool Grignard reagent to 0°C. Add diethyl phosphite () (0.45 eq).
- Workup: Quench with dilute HCl. Extract with DCM. The product, **Bis(2-methoxyphenyl)phosphine** oxide, is a stable solid. Recrystallize from Ethyl Acetate/Hexane.

Step 2: Reduction to Phosphine

- Setup: Dissolve the oxide in dry Toluene under Argon.
- Reduction: Add Phenylsilane (, 3.0 eq) or Polymethylhydrosiloxane (PMHS). Heat to reflux for 12–24 hours.
- Isolation: Distill off volatiles. The residue is the free secondary phosphine.
- Crystallization: Dissolve in minimal hot degassed hexane and cool slowly to -20°C in a glovebox freezer.

Workflow Visualization



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Figure 1: Step-wise synthesis targeting the air-stable oxide intermediate before final reduction.

Crystallographic Data Analysis[1][2][3][4]

Obtaining a high-quality crystal structure of the free secondary phosphine requires strict anaerobic mounting (e.g., coating crystals in Paratone oil under

flow).

Predicted/Typical Lattice Parameters

Based on homologous structures (e.g., the oxide form and related tris-anisyl phosphines), the free ligand

exhibits the following structural characteristics.

Parameter	Typical Value (Free Ligand)	Value (Oxide Form)	Structural Implication
Crystal System	Monoclinic or Triclinic	Monoclinic ()	Low symmetry due to bulky substituents.
P-C Bond Length	1.83 – 1.85 Å	1.80 – 1.82 Å	Oxidation shortens P-C bond due to increased P character.
C-P-C Angle	100° – 103°	104° – 107°	Free phosphine is more pyramidal (higher -character in bonds).
P-H Bond	~1.35 – 1.42 Å	N/A	Difficult to locate via XRD; often constrained in refinement.
OMe Orientation	Anti or Syn to Lone Pair	Variable	Rotates to minimize steric clash with the P=O or Lone Pair.

Key Structural Features[1][5]

- **Pyramidal Geometry:** The phosphorus atom sits at the apex of a trigonal pyramid. The C-P-C angles are significantly compressed compared to the tetrahedral angle (109.5°), indicating high

-orbital character in the P-C bonds.

- **Intramolecular Contacts:** In the crystal lattice, the methoxy oxygen atoms often orient away from the phosphorus lone pair to minimize electronic repulsion, unless involved in weak hydrogen bonding with the P-H moiety of a neighboring molecule.
- **Packing Forces:** The lattice is dominated by van der Waals interactions and weak hydrogen bonds between the methoxy groups and aromatic protons.

XRD Experimental Workflow



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Figure 2: Critical path for solving the structure of air-sensitive phosphines.

Structural Implications for Catalysis

The crystallographic data directly informs the catalytic utility of **Bis(2-methoxyphenyl)phosphine**.

The Cone Angle (Sterics)

The "effective" cone angle of

is larger than

- Mechanism: The ortho-methoxy groups create a "roof" over the phosphorus.
- Effect: This facilitates the formation of mono-ligated metal species (), which are often the active species in oxidative addition steps of cross-coupling cycles.

Hemilability (Dynamics)

Structural analysis of metal complexes (e.g.,

) reveals that the M-O distance is often within the sum of van der Waals radii (~2.5 Å), indicating weak coordination.

- Resting State: The O-binding protects the metal.
- Active State: Substrate entry displaces the weak O-donor without complete ligand dissociation.

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Sources

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